![molecular formula C12H15N3O3S B2947164 ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate CAS No. 499139-93-4](/img/structure/B2947164.png)
ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate” is an organic compound . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .Applications De Recherche Scientifique
Carcinogenicity and Toxicity Studies
Ethyl carbamate (urethane) is a known carcinogen and a frequent contaminant in fermented foods and beverages. Its carcinogenicity has been reassessed by the International Agency for Research on Cancer (IARC), highlighting its potential risks in the consumption of alcoholic beverages and fermented products (Baan et al., 2007). Moreover, ethyl carbamate's bioactivation and its interaction with macromolecules such as hemoglobin have been studied to understand its carcinogenic mechanisms (Cai, Myers, & Hurst, 1995).
Antimicrobial Activity
The synthesis of novel hybrids incorporating sulfonamide carbamates, through the reaction of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, has shown promising antimicrobial activities. These compounds, particularly ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)-phenyl]carbamothioyl)-carbamate, exhibited significant activity against tested bacteria, underscoring the potential for developing new antimicrobial agents (Hussein, 2018).
Binding Characteristics and Pharmacokinetics
The binding characteristics of thiosemicarbazone derivatives to human serum albumin (HSA) have been investigated to understand the pharmacokinetic mechanism of drugs related to ethyl carbamate derivatives. These studies employ fluorescence spectroscopy and molecular modeling to elucidate the interaction dynamics, which are critical for drug development and therapeutic application (Karthikeyan et al., 2016).
Environmental and Food Toxicology
Ethyl carbamate's presence in alcoholic beverages and fermented foods poses significant health risks, classifying it as an emerging food and environmental toxicant. Research in this area focuses on its formation, metabolism, detection in food products, and the development of mitigation strategies to minimize its toxic effects. This includes exploring natural products that may offer protection against EC-induced toxicity through the modulation of oxidative stress (Gowd, Su, Karlovsky, & Chen, 2018).
Propriétés
IUPAC Name |
ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-18-12(17)15-11(19)14-10-6-4-9(5-7-10)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,16)(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUNGIFOOMSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)
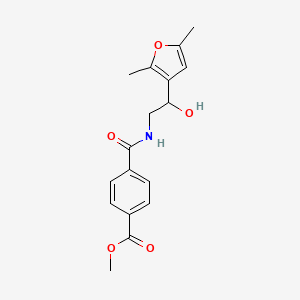
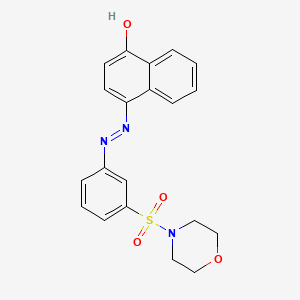
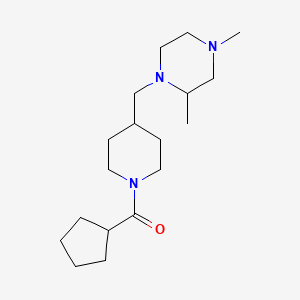
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)
acetic acid](/img/structure/B2947094.png)
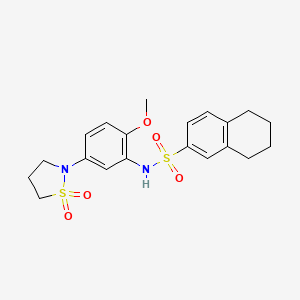
![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)
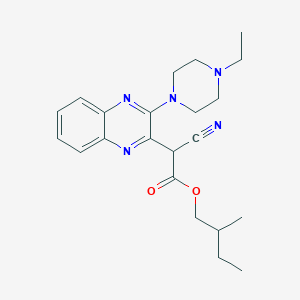
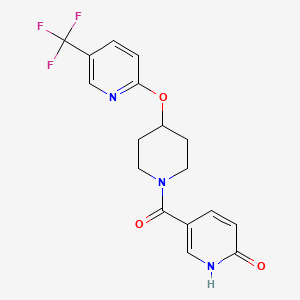

![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)